molecular formula C8H16ClN B2654111 octahydro-1H-cyclopenta[b]pyridine hydrochloride CAS No. 92384-27-5

octahydro-1H-cyclopenta[b]pyridine hydrochloride

Cat. No.: B2654111
CAS No.: 92384-27-5
M. Wt: 161.67
InChI Key: LVDMFAHMZIFQTM-UHFFFAOYSA-N
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Description

Octahydro-1H-cyclopenta[b]pyridine hydrochloride (CAS: 92384-27-5) is a bicyclic organic compound with the molecular formula C₈H₁₆ClN and a molecular weight of 161.67 g/mol . The compound is a hydrochloride salt, likely formed by protonation of the nitrogen atom in the octahydro-cyclopenta[b]pyridine framework. Current safety data (e.g., toxicity, flammability) remain undocumented in the provided sources, necessitating caution in handling .

Properties

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-3-7-4-2-6-9-8(7)5-1;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDMFAHMZIFQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCNC2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92384-27-5
Record name octahydro-1H-cyclopenta[b]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-cyclopenta[b]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically results in the formation of saturated hydrocarbons.

Scientific Research Applications

Mechanism of Action

The mechanism of action of octahydro-1H-cyclopenta[b]pyridine hydrochloride involves its interaction with GABA receptors. As a conformationally restricted GABA analogue, it binds to GABA receptors with high selectivity and potency . This binding modulates the activity of the receptors, influencing neurotransmission and various physiological processes.

Comparison with Similar Compounds

Key Compounds for Comparison

The following compounds share structural or functional similarities with octahydro-1H-cyclopenta[b]pyridine hydrochloride:

2-(Chloromethyl)pyridine Hydrochloride (CAS: 6959-47-3)

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1)

Data Table: Structural and Physicochemical Properties

Property Octahydro-1H-cyclopenta[b]pyridine HCl 2-(Chloromethyl)pyridine HCl cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Molecular Formula C₈H₁₆ClN C₆H₆ClN·HCl C₁₂H₁₉NO₃
Molecular Weight (g/mol) 161.67 164.0325 225.2842
CAS Number 92384-27-5 6959-47-3 146231-54-1
Physical State Not specified White to yellow-brown crystalline Not specified
Hazard Profile Undocumented Skin/eye irritation, neurotoxicity Requires medical consultation; moderate hazard inferred
Primary Applications Research and development R&D, chemical synthesis Likely R&D (no explicit data)

Detailed Research Findings

Structural Differences and Implications

  • Octahydro-1H-cyclopenta[b]pyridine HCl : Features a saturated bicyclic system (cyclopentane fused to a piperidine-like ring) with a chloride ion. This structure may enhance stability compared to aromatic analogs but reduce reactivity in electrophilic substitutions .
  • 2-(Chloromethyl)pyridine HCl : Contains a chloromethyl group attached to a pyridine ring, making it highly reactive in nucleophilic substitutions. Its aromaticity and polarizable π-system enable participation in cross-coupling reactions, but the chloromethyl group increases toxicity risks (e.g., neurotoxic effects upon absorption) .
  • cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: Incorporates a ketone and a tert-butyl ester group, which likely enhance solubility in organic solvents.

Stability and Reactivity

  • 2-(Chloromethyl)pyridine HCl is hygroscopic and requires storage away from moisture and heat to prevent decomposition. Its chloromethyl group can hydrolyze under acidic or basic conditions, releasing HCl .
  • Octahydro-1H-cyclopenta[b]pyridine HCl lacks documented stability data, but its fully saturated structure may confer resistance to oxidation compared to aromatic analogs.
  • The cis-tert-Butyl compound’s ester and ketone functionalities may render it susceptible to hydrolysis or reduction under specific conditions, though explicit data are unavailable .

Biological Activity

Octahydro-1H-cyclopenta[b]pyridine hydrochloride is a bicyclic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

  • Molecular Formula : C8_8H15_{15}N
  • SMILES : C1CC2CCCNC2C1
  • InChIKey : CJNWCWVQGCSQRA-UHFFFAOYSA-N

The compound features a cyclopentane ring fused with a piperidine-like nitrogen-containing ring, contributing to its conformational rigidity and biological activity.

This compound primarily functions as a GABA analogue , interacting with GABA receptors in the central nervous system. Its mechanism involves:

  • Target Interaction : The compound acts as an antagonist for the Protease Activated Receptor 1 (PAR1) , influencing pathways related to platelet aggregation and thrombosis.
  • Biochemical Pathways : It modulates cellular signaling and gene expression, impacting cellular metabolism and function through binding interactions with various biomolecules.

Biological Activities

The biological activities of this compound can be categorized as follows:

  • GABAergic Activity : As a conformationally restricted GABA analogue, it exhibits high selectivity and potency in binding to GABA receptors, which may have implications for treating neurological disorders.
  • Antiproliferative Effects : Research indicates that derivatives of this compound demonstrate significant antiproliferative activity by inhibiting topoisomerase IIα, making it a candidate for cancer therapy .
  • Analgesic Properties : Preliminary studies suggest potential analgesic effects, positioning it as a candidate for pain management therapies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
GABA Receptor BindingHigh potency and selectivity towards GABA receptors
AntiproliferativeInhibition of topoisomerase IIα leading to reduced cell proliferation
Analgesic EffectsPotential for pain management applications

Case Study: Antiproliferative Activity

In a study examining the antiproliferative effects of octahydro-1H-cyclopenta[b]pyridine derivatives, researchers found that these compounds significantly inhibited the growth of various cancer cell lines. The mechanism was linked to the inhibition of topoisomerase IIα, which is crucial for DNA replication and repair. This finding underlines the potential of this compound in developing new anticancer agents .

Pharmacokinetics

Pharmacokinetic studies indicate that similar compounds may face challenges regarding metabolic stability in human liver microsomes. Understanding these properties is essential for evaluating the therapeutic viability of this compound in clinical settings.

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